2'-Fluoro-2'-deoxyinosine
Overview
Description
2’-Fluoro-2’-deoxyinosine is a biomedical compound used in the research of viral infections, specifically for targeting RNA viruses . It acts by inhibiting viral replication, thus aiding in the research of these diseases .
Synthesis Analysis
Inosine and 2’-deoxyinosine are non-standard, naturally occurring nucleotides that contain the nucleobase hypoxanthine . Oligodeoxynucleotides containing a 2-fluoro-2′-deoxyinosine residue substituting normal 2′-deoxyguanosine residue were synthesized . Upon treating with ethanol solution of polyamine, the fluorine atom in the oligomers were readily substituted with the polyamine .Molecular Structure Analysis
The molecular formula of 2’-Fluoro-2’-deoxyinosine is C10H12FN5O3 . The average mass is 285.232 Da and the monoisotopic mass is 285.087341 Da .Chemical Reactions Analysis
2’-Fluoro-2’-deoxyadenosine is a potential prodrug for 2-fluroadenine, involves deoxygenation by reduction of the 2’-thiocar-bonylimidazolide with (Tms)3SiH as hydrogen donor .Physical And Chemical Properties Analysis
2’-Fluoro-2’-deoxyinosine is a white to off-white crystalline solid. It is soluble in water .Scientific Research Applications
Biochemical Reagents
2’-Fluoro-2’-deoxyinosine is used as a biochemical reagent, particularly in the field of nucleosides and analogues . It is often used in research laboratories for various experiments and studies .
DNA Damage and Repair Studies
This compound has been used in studies related to DNA damage and repair . It is particularly useful in understanding the mutagenicities of some products generated by oxidizing 2’-deoxyadenosine 5’-triphosphate .
Nucleotide Pool Sanitization
2’-Fluoro-2’-deoxyinosine plays a role in nucleotide pool sanitization . This process is crucial in maintaining the integrity of the genetic material in cells .
Translesion Synthesis
Translesion synthesis is a DNA damage tolerance process that allows the DNA replication machinery to replicate past DNA lesions . 2’-Fluoro-2’-deoxyinosine has been used in studies investigating this process .
Antiviral Research
2’-Fluoro-2’-deoxyinosine is used in the research of viral infections, specifically for targeting RNA viruses . It acts by inhibiting viral replication, thus aiding in the research of these diseases .
Prodrug for 2-Fluoroadenine
2’-Fluoro-2’-deoxyinosine is a potential prodrug for 2-fluoroadenine . A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug .
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVOTDBYJXFINS-QYYRPYCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230051 | |
Record name | 2'-Deoxy-2'-fluoroinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-2'-fluoroinosine | |
CAS RN |
80049-87-2 | |
Record name | 2'-Deoxy-2'-fluoroinosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080049872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2'-fluoroinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2'-Fluoro-2'-deoxyinosine interact with DNA and what are the downstream effects?
A1: 2'-Fluoro-2'-deoxyinosine itself does not directly interact with DNA. Instead, it serves as a versatile precursor for synthesizing various modified nucleosides and oligonucleotides. A key feature of 2F-dI is its fluorine atom at the 2' position, which can be readily substituted by different nucleophiles. This allows for the incorporation of diverse functionalities into oligonucleotides, enabling the creation of artificial enzymes [], DNA adducts [], and conjugates with molecules like polyamides []. These modified oligonucleotides can then interact with DNA in specific ways, leading to downstream effects like gene expression control [] or mimicking the effects of DNA damage [, ].
Q2: Can you provide the structural characterization of 2'-Fluoro-2'-deoxyinosine?
A2:
Q3: What is the significance of using 2'-Fluoro-2'-deoxyinosine in synthesizing DNA interstrand cross-links (ICLs)?
A3: 2'-Fluoro-2'-deoxyinosine plays a crucial role in generating ICLs, which are extremely detrimental DNA lesions []. Researchers have developed a novel approach utilizing an N2-substituted 2'-deoxyguanosine phosphoramidite, derived from 2F-dI, to efficiently synthesize DNA duplexes containing reduced acetaldehyde ICLs []. This method allows for the controlled formation of ICLs, facilitating investigations into DNA repair mechanisms, particularly the Fanconi Anemia pathway [].
Q4: Are there any alternative methods for synthesizing the compounds discussed in the research, and how do they compare to using 2'-Fluoro-2'-deoxyinosine?
A4: The research highlights the advantage of using 2F-dI as a starting material for synthesizing modified nucleosides and ICLs, emphasizing its efficiency and versatility compared to previous methods [, ]. For instance, earlier approaches for creating reduced acetaldehyde ICLs involved lengthy post-DNA synthesis steps and reduction of imine functionalities, which are less efficient compared to the 2F-dI based method []. Similarly, in synthesizing nucleosides and oligonucleotides containing adducts of acrolein and vinyl chloride, the use of 2F-dI offered a significantly improved approach with excellent yields []. The specific advantages of using 2F-dI are:
- High Yield: Reactions involving 2F-dI often result in high yields of the desired products, as seen in the synthesis of acrolein and vinyl chloride adducts [].
- Mild Reaction Conditions: The fluorine atom in 2F-dI can be substituted under relatively mild conditions, making it suitable for synthesizing sensitive biomolecules [, , ].
- Versatility: The ability to introduce diverse functionalities through nucleophilic substitution makes 2F-dI a highly versatile building block for creating various modified nucleosides [, , , ].
Q5: How do structural modifications of nucleosides using 2'-Fluoro-2'-deoxyinosine affect the stability of DNA duplexes?
A5: Research indicates that incorporating modified guanine derivatives, synthesized using 2F-dI as a precursor, can significantly impact the stability of DNA duplexes. For example, attaching molecules like spermine, spermidine, and propylimidazole to the guanine base via 2F-dI chemistry leads to a substantial increase in the melting temperatures of the resulting DNA duplexes []. This suggests enhanced stability, likely due to increased base stacking interactions or altered duplex hydration patterns.
Q6: What are the potential applications of oligonucleotides containing 2'-Fluoro-2'-deoxyinosine derivatives in biological research?
A6: Oligonucleotides containing 2F-dI derivatives hold promise for diverse applications, including:
- Investigating DNA Repair Pathways: The ability to generate specific ICLs using 2F-dI enables researchers to study the intricate mechanisms of DNA repair, particularly in the context of diseases like Fanconi Anemia [].
- Developing Artificial Ribonucleases: Oligonucleotides containing 2F-dI modified with polyamines exhibit RNA cleaving activity, suggesting their potential as artificial ribonucleases []. This has implications for gene regulation and therapeutic targeting of RNA.
- Creating Gene Expression Control Compounds: Conjugating 2F-dI containing oligonucleotides with pyrrolepolyamides and pyrrole-imidazole polyamides allows for targeted binding to specific DNA sequences []. This opens avenues for controlling gene expression with high specificity.
- Studying Drug-DNA Interactions: Synthesizing oligonucleotides with defined adducts of carcinogens like acrolein and vinyl chloride, using 2F-dI, enables researchers to investigate the interactions of these damaging agents with DNA []. This is crucial for understanding chemically induced carcinogenesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.